molecular formula C10H13FN4O B12220773 3-Fluoro-1-(6-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide

3-Fluoro-1-(6-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide

Cat. No.: B12220773
M. Wt: 224.23 g/mol
InChI Key: RRRMIBJTVORYCR-UHFFFAOYSA-N
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Description

3-Fluoro-1-(6-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of fluorinated pyrrolidine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1-(6-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the fluorination of pyridine N-oxides to produce fluoropyridines .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of automated synthesis and purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1-(6-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

3-Fluoro-1-(6-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies to understand its interactions with biological targets.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-1-(6-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to potent biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-1-(6-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide is unique due to its specific combination of a fluorinated pyrrolidine ring and a pyrimidine moiety. This structure imparts distinct physicochemical properties and biological activities, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C10H13FN4O

Molecular Weight

224.23 g/mol

IUPAC Name

3-fluoro-1-(6-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C10H13FN4O/c1-7-4-8(14-6-13-7)15-3-2-10(11,5-15)9(12)16/h4,6H,2-3,5H2,1H3,(H2,12,16)

InChI Key

RRRMIBJTVORYCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)N2CCC(C2)(C(=O)N)F

Origin of Product

United States

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